(1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione
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Overview
Description
(1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione is a complex organic compound with a unique structure that includes a cyclopentyl ring and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: Starting from a suitable cyclopentane derivative, the cyclopentyl ring is functionalized to introduce the hydroxy group.
Construction of the Isoindole-1,3-dione Moiety: This step involves the formation of the isoindole-1,3-dione structure through cyclization reactions.
Coupling of the Two Moieties: The final step involves coupling the cyclopentyl ring with the isoindole-1,3-dione moiety under specific reaction conditions, such as the use of a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindole-1,3-dione moiety can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the isoindole-1,3-dione moiety can produce various reduced derivatives.
Scientific Research Applications
(1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(2-Hydroxy cyclohexyl)-isoindole-1,3-dione: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
(1S,2R)-2-(2-Hydroxy cyclopentyl)-isoindole-1,3-dione derivatives: Various derivatives with different functional groups attached to the core structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a hydroxy cyclopentyl ring and an isoindole-1,3-dione moiety. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(1S,2R)-2-hydroxycyclopentyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-11-7-3-6-10(11)14-12(16)8-4-1-2-5-9(8)13(14)17/h1-2,4-5,10-11,15H,3,6-7H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTFPDUHMAZCKF-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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